molecular formula C15H11FO3 B1358990 4-Acetoxy-2'-fluorobenzophenone CAS No. 890099-40-8

4-Acetoxy-2'-fluorobenzophenone

Cat. No.: B1358990
CAS No.: 890099-40-8
M. Wt: 258.24 g/mol
InChI Key: SZGJOQCYNCAYFY-UHFFFAOYSA-N
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Description

4-Acetoxy-2’-fluorobenzophenone is a synthetic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 4-position and a fluorine atom at the 2’-position on the benzophenone core. This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’-fluorobenzophenone typically involves the acylation of 2-fluorobenzoyl chloride with phenyl acetate. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of 4-Acetoxy-2’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-2’-fluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes. Its acetoxy and fluorine groups play a crucial role in modulating its biological activity by influencing its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-2’-fluorobenzophenone is unique due to the presence of both acetoxy and fluorine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of specificity and efficacy .

Properties

IUPAC Name

[4-(2-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGJOQCYNCAYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641692
Record name 4-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-40-8
Record name Methanone, [4-(acetyloxy)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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